molecular formula C2H2BrN B046782 Bromoacetonitrile CAS No. 590-17-0

Bromoacetonitrile

Cat. No.: B046782
CAS No.: 590-17-0
M. Wt: 119.95 g/mol
InChI Key: REXUYBKPWIPONM-UHFFFAOYSA-N
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Description

Bromoacetonitrile (BAN; C₂H₂BrN) is a brominated derivative of acetonitrile, characterized by a nitrile group and a bromine atom attached to a methylene group. It is widely utilized in organic synthesis as a cyanomethylating agent and is also identified as a disinfection byproduct (DBP) in water treatment processes . BAN belongs to a class of halogenated acetonitriles, which include compounds like dithis compound, chloroacetonitrile, and bromoacetamide. These compounds share structural similarities but exhibit distinct chemical, toxicological, and environmental properties. This article provides a detailed comparison of BAN with its structural analogs, supported by synthesis pathways, reactivity data, toxicity profiles, and industrial applications.

Preparation Methods

Nucleophilic Substitution Using Cyanomethyl Sulfonate and Bromide Salts

Reaction Mechanism and Procedure

The nucleophilic substitution approach involves reacting cyanomethyl sulfonate derivatives with bromide salts in high-boiling polar solvents. This method, detailed in patent CN114751842A , employs reactive distillation to simultaneously conduct the reaction and separate the product. The general reaction is:

RSO3CH2CN+NaBrBrCH2CN+RSO3Na\text{RSO}3\text{CH}2\text{CN} + \text{NaBr} \rightarrow \text{BrCH}2\text{CN} + \text{RSO}3\text{Na}

Here, the sulfonate group (RSO₃⁻) acts as a leaving group, replaced by bromide in an Sₙ2 mechanism . The use of solvents like sulfolane (tetramethylene sulfone) or N-methylpyrrolidone (NMP) ensures optimal solubility and facilitates distillation.

Optimization and Yield Data

Key parameters include temperature, solvent choice, and bromide salt stoichiometry:

  • Example 1 : Reacting 135 g cyanomethyl methanesulfonate with 120 g NaBr in 300 g sulfolane at 100–120°C yielded 102.0 g this compound (85.15% yield, 99.52% purity).

  • Example 2 : Substituting sulfolane with NMP and sodium bromide with potassium bromide produced 97.9 g product (81.6% yield, 99.58% purity).

The reactive distillation technique prevents hydrolysis to hydroxyacetonitrile, a common impurity in traditional methods.

Halide Exchange from Chloroacetonitrile

Catalyzed Substitution with Bromide Salts

Patent CN114507157A describes a halide exchange method where chloroacetonitrile reacts with sodium bromide in the presence of sodium iodide as a catalyst:

ClCH2CN+NaBrNaIBrCH2CN+NaCl\text{ClCH}2\text{CN} + \text{NaBr} \xrightarrow{\text{NaI}} \text{BrCH}2\text{CN} + \text{NaCl}

The reaction proceeds via an Sₙ2 mechanism , with iodide enhancing the leaving group ability of chloride.

Solvent and Catalyst Screening

Optimization studies compared solvents and catalyst loadings:

SolventNaI (equiv)Yield (%)Purity (%)
Acetonitrile0.17899.4
Methanol0.16598.2
Ethanol0.15897.8

Acetonitrile outperformed alcohols due to its polar aprotic nature, which stabilizes the transition state . Increasing NaI to 0.2 equivalents improved yields to 89% but introduced side products.

Direct Bromination of Acetonitrile

Bromine-Phosphorus Tribromide System

The Japanese patent JP2517304B2 discloses a direct bromination method using bromine (Br₂) and phosphorus tribromide (PBr₃) . The reaction mechanism involves electrophilic bromination:

CH3CN+Br2PBr3BrCH2CN+HBr\text{CH}3\text{CN} + \text{Br}2 \xrightarrow{\text{PBr}3} \text{BrCH}2\text{CN} + \text{HBr}

PBr₃ acts as a Lewis acid, polarizing Br₂ to generate Br⁺, which attacks the methyl group of acetonitrile.

Industrial Considerations

While this method achieves high conversion rates, it faces challenges:

  • Safety risks : Handling Br₂ and PBr₃ requires stringent controls due to their toxicity and corrosiveness.

  • Byproduct management : Hydrobromic acid (HBr) must be neutralized, increasing waste treatment costs.

Comparative Analysis of Preparation Methods

Performance Metrics

The table below contrasts the three methods:

MethodYield (%)Purity (%)SolventEnvironmental ImpactScalability
Nucleophilic Substitution 85.1599.52SulfolaneLow (closed-system distillation)High
Halide Exchange 78–8999.4AcetonitrileModerate (halide waste)Moderate
Direct Bromination N/AN/ANoneHigh (toxic reagents)Limited

Environmental and Economic Trade-offs

  • Nucleophilic substitution offers the best balance of yield and sustainability, though sulfolane’s high boiling point increases energy consumption.

  • Halide exchange is cost-effective but generates NaCl/NaI waste.

  • Direct bromination is less viable industrially due to safety hazards.

Chemical Reactions Analysis

Bromoacetonitrile undergoes various chemical reactions, including:

Major Products:

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Bromoacetonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic acylation reactions makes it valuable in producing γ-amino acids. For instance, the addition of carboxylic acid dianions to this compound yields γ-cyanoacids, which can subsequently be hydrogenated to form γ-amino acids. This two-step reaction has demonstrated improved yields compared to previous methodologies, showcasing this compound's effectiveness in pharmaceutical synthesis .

Agricultural Chemicals

The compound is also instrumental in the production of agricultural chemicals. This compound can be transformed into other useful derivatives through reactions with various reagents. For example, it has been reported that this compound can react with t-butyl bromide and α-methylstyrene to produce 2-bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide, which is beneficial as a pesticide . This highlights its role in developing agrochemicals that enhance crop protection.

Chemical Research and Development

In chemical research, this compound is utilized for studying reaction mechanisms and developing new synthetic routes. The compound's reactivity allows chemists to explore novel reaction pathways and optimize existing processes. For example, recent studies have focused on its use in radicalization processes and electron transfer reactions, which are essential for advancing materials science and organic electronics .

Toxicological Studies

While this compound has valuable applications, it is also subject to toxicological scrutiny. Research indicates potential developmental toxicity associated with exposure to this compound. Studies have shown that chronic exposure can interfere with thyroid function due to metabolic conversion processes . Understanding these toxicological aspects is crucial for ensuring safe handling and usage in industrial applications.

Table 1: Synthesis Pathways Involving this compound

Reaction TypeReactantsProductsYield (%)
Nucleophilic AcylationCarboxylic acid dianions + this compoundγ-CyanoacidsHigh
Reaction with T-butyl BromideThis compound + T-butyl bromide + α-methylstyrenePesticide derivativeNot specified
Radicalization StudiesThis compound + Cu(I)/TPMA complexFree radicalsVaries

Table 2: Toxicological Findings on this compound

Study TypeFindingsReference
Developmental ToxicityEvidence of developmental toxicity in animal studies
Chronic Exposure EffectsInterference with thyroid function

Case Studies

  • Pharmaceutical Synthesis : A study demonstrated the efficient synthesis of γ-amino acids from this compound through a two-step process involving carboxylic acid dianions. The methodology improved yields significantly compared to traditional methods .
  • Agricultural Chemistry : Research highlighted the transformation of this compound into a pesticide derivative through specific reactions with t-butyl bromide and α-methylstyrene, showcasing its utility in agrochemical applications .
  • Toxicological Assessment : Investigations into the toxicological effects of this compound revealed potential risks associated with exposure, emphasizing the need for careful handling in industrial settings .

Mechanism of Action

The mechanism of action of bromoacetonitrile involves its reactivity due to the electron-withdrawing nitrile group, which makes the carbon atom highly electrophilic. This characteristic allows it to undergo various nucleophilic substitution reactions, making it a valuable intermediate in the formation of more complex chemical structures .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Properties

Bromoacetonitrile and its analogs differ in halogen substitution, influencing their electronic and steric profiles:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₂H₂BrN 120.95 Single Br atom, planar nitrile group
Dithis compound C₂HBr₂N 201.85 Two Br atoms, increased electrophilicity
Chloroacetonitrile C₂H₂ClN 75.50 Cl atom (weaker C–X bond vs. Br)
Bromoacetamide (BAM) C₂H₄BrNO 138.96 Br atom, amide group (enhanced hydrophilicity)

The bromine atom in BAN increases its electrophilicity compared to chloroacetonitrile, making it more reactive in substitution reactions. Dithis compound, with two bromine atoms, exhibits higher electron-withdrawing effects, altering its LUMO (Lowest Unoccupied Molecular Orbital) energy and reactivity .

This compound :

  • Synthesized via alkylation reactions, e.g., reacting benzimidazoles with this compound under reflux to form cyanomethylated derivatives .
  • Acts as a cyanomethyl radical source in visible-light-promoted reactions, enabling C–H functionalization of heterocycles .

Dithis compound :

  • Prepared by brominating ethyl cyanoacetate with N-bromosuccinimide (NBS) in the presence of magnesium oxide. Early methods using bromine and cyanoacetic acid were later disproven .

Chloroacetonitrile :

  • Less commonly used in synthesis due to weaker C–Cl bonds, which reduce stability under harsh conditions.

Key Reactivity Differences :

  • BAN’s C–Br bond undergoes homolytic cleavage more readily than chloroacetonitrile, enabling radical-based cyanomethylation .
  • Dithis compound’s higher electrophilicity facilitates nucleophilic substitution but also increases its environmental persistence .

Toxicity and Environmental Impact

Compound Toxicity Mechanism Environmental Relevance
This compound Induces ROS via thiol reactivity; ELUMO = -1.8 eV Formed during water disinfection alongside bromoform
Dithis compound 3× more toxic than DBNPA to aquatic fauna (e.g., Pimephales promelas) Detected as a fragment from DBNPA degradation
Bromoacetamide (BAM) Higher hydrophilicity increases bioaccumulation risk Common DBP with distinct toxicity pathways

BAN’s toxicity arises from its ability to deplete glutathione (GSH) and disrupt cellular Ca²⁺ homeostasis, leading to oxidative stress . Dithis compound, while rarely a primary DBP, poses significant ecological risks due to its stability and high toxicity .

Biological Activity

Bromoacetonitrile (BAN), a halogenated nitrile compound, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of the biological effects, synthesis, and applications of this compound, supported by recent findings and case studies.

This compound, with the chemical formula C₂H₂BrN, is a colorless liquid at room temperature. It is primarily synthesized through the bromination of acetonitrile or by reacting sodium bromide with acetic anhydride in the presence of acetonitrile. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group.

1. Toxicological Effects

This compound has been associated with several toxicological effects based on animal studies. Evidence suggests that exposure can lead to developmental toxicity, indicating potential risks during pregnancy. Chronic exposure may result in cumulative health effects impacting various organs and biochemical systems . Specific symptoms reported include neurological disturbances such as hallucinations and psychosis, which are linked to bromide toxicity .

2. Anticancer Potential

Recent studies have explored the use of this compound derivatives as potential anticancer agents. For instance, compounds derived from this compound have shown inhibitory effects on cancer cell proliferation. A notable study demonstrated that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, suggesting a promising therapeutic window for cancer treatment .

3. Mechanistic Insights

The mechanism of action for this compound's biological activity involves its ability to interact with various cellular targets. Research indicates that it may influence pathways related to apoptosis and cell cycle regulation. For example, derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates .

Case Study 1: Developmental Toxicity Assessment

A study assessing the developmental toxicity of this compound found significant adverse effects in animal models at doses that did not produce marked maternal toxicity. This highlights the need for caution regarding its use in environments where pregnant individuals may be exposed .

Case Study 2: Anticancer Activity Evaluation

In another investigation, researchers synthesized a series of this compound derivatives and evaluated their anticancer properties against various cancer cell lines. One derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity with a favorable selectivity index compared to non-cancerous cells .

Data Table: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 (μM)Selectivity IndexReference
This compound Derivative AAnticancer0.12620-fold
This compound Derivative BCytotoxicity0.510-fold
This compound Derivative CDevelopmental ToxicityN/AN/A

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing bromoacetonitrile in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, phenolic derivatives can undergo O-alkylation with this compound under controlled conditions, followed by reduction using agents like LiAlH₄ and AlCl₃ to yield intermediates for further functionalization . Lab-scale synthesis optimization often involves:

  • Purity control : Distillation under reduced pressure (e.g., boiling point 60–62°C at 24 mmHg) to avoid decomposition .
  • Safety protocols : Use of inert atmospheres (N₂/Ar) to prevent exposure to moisture or light, which may degrade the compound .

Q. How should this compound be handled to ensure stability during experiments?

this compound is sensitive to light, air, and reactive agents. Key handling practices include:

  • Storage : In amber glassware at 2–8°C under inert gas.
  • Incompatibilities : Avoid contact with strong acids/bases, oxidizing agents (e.g., HNO₃), or reducing agents (e.g., NaBH₄), which may trigger hazardous reactions (e.g., emission of toxic NOₓ or Br₂ vapors) .

Q. What analytical methods are effective for detecting this compound in environmental or biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used. For example:

  • Fragmentation analysis : this compound can be distinguished from transformation products (e.g., dithis compound) via comparison with commercial standards and in-source fragmentation patterns .
  • Quantification : Calibration curves using deuterated internal standards improve accuracy in complex matrices like cooling tower water .

Q. What environmental fate data are available for this compound?

ParameterValueImplicationSource
Bioconcentration Factor (BCF)3Low bioaccumulation in aquatic life
Soil Mobility (Koc)9High mobility, posing groundwater risks

These values suggest this compound is unlikely to persist in organisms but may migrate rapidly through soil .

Advanced Research Questions

Q. How does this compound participate in photoredox-catalyzed radical reactions?

this compound serves as a cyanomethyl radical (•CH₂CN) source under visible-light photoredox conditions. For example:

  • Mechanism : Ru(bpy)₃²⁺ photocatalysts absorb light (450–500 nm), undergo excited-state electron transfer with this compound, generating •CH₂CN for coupling with alkenes or alcohols .
  • Experimental design : Use of blue LEDs, quencher studies (e.g., TEMPO), and Stern-Volmer analysis to confirm radical pathways .

Q. What computational tools predict this compound’s reactivity and toxicity?

  • ELUMO analysis : The energy of the lowest unoccupied molecular orbital (ELUMO) correlates with thiol reactivity. This compound’s ELUMO (-1.2 eV) predicts moderate electrophilicity, aligning with its ability to deplete glutathione (GSH) in vitro .
  • In silico models : Molecular connectivity indices estimate soil mobility (Koc), while QSAR models predict acute toxicity in aquatic organisms .

Q. How do structural modifications of this compound affect its toxicity mechanisms?

Comparative studies with analogs (e.g., bromoacetamide, dithis compound) reveal:

  • Thiol reactivity : this compound’s α-carbon electrophilicity drives GSH depletion, disrupting redox balance and inducing oxidative stress .
  • Cytotoxicity : Measured via intracellular Ca²⁺ flux assays and mitochondrial membrane potential assays in mammalian cell lines .

Q. What strategies mitigate this compound’s hazards in synthetic workflows?

  • Catalyst tuning : Ligand-modified Ru/Ir complexes reduce catalyst decomposition during photoredox reactions, improving yields and safety .
  • Waste treatment : Controlled incineration with flue gas scrubbing (≥1200°C) ensures complete decomposition of toxic byproducts .

Properties

IUPAC Name

2-bromoacetonitrile
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InChI

InChI=1S/C2H2BrN/c3-1-2-4/h1H2
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InChI Key

REXUYBKPWIPONM-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)Br
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Molecular Formula

C2H2BrN
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DSSTOX Substance ID

DTXSID2021496
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Molecular Weight

119.95 g/mol
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Physical Description

Bromoacetonitrile is a pale yellow to light amber liquid. (NTP, 1992), Pale yellow to light amber liquid; [CAMEO] Yellow, oily liquid; [MSDSonline]
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Boiling Point

302 to 304 °F at 752 mmHg (NTP, 1992), 150-151 °C at 752.0 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992), Flash Point > 200 °F
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Solubility

50 to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 50-100 mg/mL at 21.5 °C
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Density

1.722 (NTP, 1992) - Denser than water; will sink, 1.722
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Vapor Pressure

VP: 24 mm Hg at 60-62 °C
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Color/Form

Pale yellow to light amber liquid

CAS No.

590-17-0
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bromoacetonitrile
Bromoacetonitrile
Bromoacetonitrile
Bromoacetonitrile
Bromoacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.